

IUPAC name for 3-Chloropicolinic acid

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Compound of Interest

Compound Name: 3-Chloropicolinic acid

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An In-Depth Technical Guide to **3-Chloropicolinic Acid** (3-Chloropyridine-2-carboxylic Acid)

Introduction

3-Chloropicolinic acid, systematically known by its IUPAC name 3-Chloropyridine-2-carboxylic acid, is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern synthetic chemistry. Its structural arrangement, featuring a carboxylic acid and a chlorine atom on a pyridine ring, provides multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules. This guide offers a comprehensive technical overview of **3-Chloropicolinic acid**, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical characterization, mechanisms of action in its applications, and critical safety information, providing a field-proven perspective on its utility and handling.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. **3-Chloropicolinic acid** is a stable, crystalline solid under standard conditions.

Table 1: Chemical Identifiers for **3-Chloropicolinic Acid**

Identifier	Value	Source
IUPAC Name	3-Chloropyridine-2-carboxylic acid	
Common Name	3-Chloropicolinic acid	
CAS Number	57266-69-0	
Molecular Formula	C ₆ H ₄ ClNO ₂	
Molecular Weight	157.55 g/mol	
Canonical SMILES	C1=CC=C(N=C1C(=O)O)Cl	
InChI	InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)	

| InChIKey | XTMUXJBjCMRWPG-UHFFFAOYSA-N | |

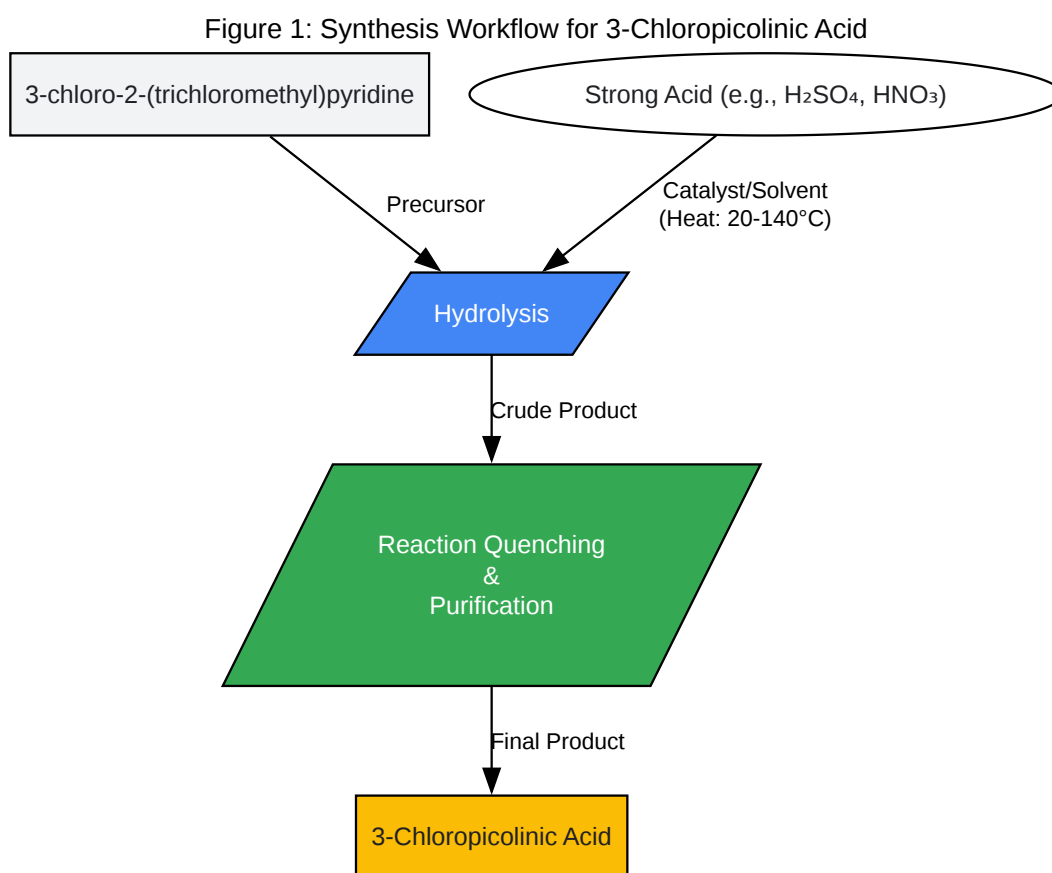
Table 2: Physicochemical Properties of **3-Chloropicolinic Acid**

Property	Value	Notes and Source
Appearance	White to off-white or brown crystalline powder/solid	[1] ,
Melting Point	131 °C (decomposes)	A value of 148-150 °C is also reported, but 131 °C appears more frequently in supplier data.
Boiling Point	297.6 ± 20.0 °C at 760 mmHg	Predicted value.
Density	1.470 ± 0.06 g/cm ³	Predicted value.
pKa	2.41 ± 0.10	Predicted value.

| Solubility | Slightly soluble in acetonitrile and methanol. | |

Synthesis and Manufacturing

The primary industrial synthesis of **3-Chloropicolinic acid** involves the acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[2] This method is effective and can produce high yields, though the cost of the starting materials can be a limiting factor in its overall economic viability. The causality behind this choice of precursor is the relative stability of the trichloromethyl group, which requires strong acidic conditions to hydrolyze to the corresponding carboxylic acid.



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Caption: Figure 1: Synthesis Workflow for **3-Chloropicolinic Acid**.

Representative Experimental Protocol: Acid Hydrolysis

This protocol is a representative procedure based on established chemical principles for the hydrolysis of trichloromethyl groups on an aromatic ring.

- **Reaction Setup:** To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-2-(trichloromethyl)pyridine (1.0 eq).
- **Acid Addition:** While stirring, cautiously add concentrated sulfuric acid (98%, ~3.0 eq). An exotherm may be observed.
- **Heating:** Heat the reaction mixture to a temperature between 100-120 °C. Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS if possible.
- **Quenching:** After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.
- **Precipitation and Filtration:** A precipitate of crude **3-Chloropicolinic acid** should form. Collect the solid by vacuum filtration.
- **Washing:** Wash the filter cake with cold water until the filtrate is neutral to pH paper to remove residual acid.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
- **Drying:** Dry the purified solid under vacuum to a constant weight.

Spectroscopic and Analytical Characterization

While experimental spectra for **3-Chloropicolinic acid** are not widely available in public databases like the Spectral Database for Organic Compounds (SDBS), its structure allows for the confident prediction of its key spectroscopic features.^{[2][3]} This predictive analysis is crucial for quality control and reaction monitoring.

Table 3: Predicted Spectroscopic Data for **3-Chloropicolinic Acid**

Technique	Feature	Predicted Value / Observation
¹ H NMR	Aromatic Protons	Three signals in the aromatic region (δ 7.0-9.0 ppm). Expect doublet of doublets (dd) for H-4 and H-5, and a doublet (d) for H-6.
	Carboxylic Proton	One broad singlet, typically δ > 10 ppm, may be exchangeable with D ₂ O.
¹³ C NMR	Aromatic Carbons	Six distinct signals. C-Cl and C-COOH will be downfield. Expect signals in the range of δ 120-155 ppm.
	Carboxylic Carbon	One signal for the C=O group, typically δ > 165 ppm.
IR Spectroscopy	O-H Stretch	Broad absorption band from ~2500-3300 cm ⁻¹ (carboxylic acid).
	C=O Stretch	Strong, sharp absorption band around 1700-1725 cm ⁻¹ .
	C=C/C=N Stretch	Absorptions in the 1400-1600 cm ⁻¹ region (aromatic ring).
	C-Cl Stretch	Absorption in the 600-800 cm ⁻¹ region.
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 157 (³⁵ Cl) and 159 (³⁷ Cl) in an approximate 3:1 isotopic ratio.

| | Key Fragments | Loss of -COOH (m/z = 112/114), Loss of Cl (m/z = 122). |

Applications and Mechanism of Action

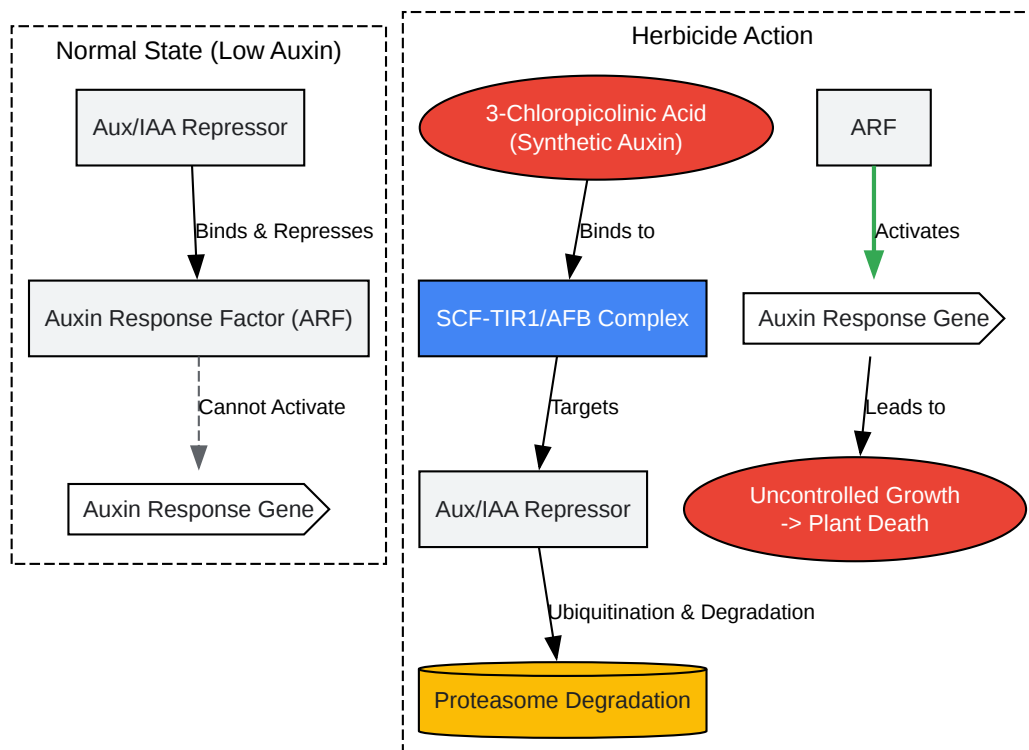
The utility of **3-Chloropicolinic acid** stems from its dual identity as both a biologically active molecule and a versatile synthetic intermediate.

Role as a Synthetic Auxin Herbicide

Picolinic acids, including clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), are a well-established class of herbicides that function as synthetic auxins.^{[4][5]} These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death in susceptible broadleaf species.

The molecular mechanism involves the herbicide binding to the TIR1/AFB family of F-box proteins, which are components of an SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.^[6] This binding event stabilizes the interaction between the SCF complex and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of these repressors. The degradation of Aux/IAA proteins derepresses auxin response genes, causing the aberrant expression of growth-promoting genes that results in the herbicidal effect. Molecular docking studies on derivatives have shown that these picolinate structures fit effectively into the binding pocket of the AFB5 receptor.^[4]

Figure 2: Disruption of Auxin Signaling by Picolinate Herbicides



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